molecular formula C12H14N2O B13303247 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Katalognummer: B13303247
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: ZEWMBQRQBSVKDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

6-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-3-5-11(7-13-9)14-8-12-6-4-10(2)15-12/h3-7,14H,8H2,1-2H3

InChI-Schlüssel

ZEWMBQRQBSVKDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)NCC2=CC=C(O2)C

Herkunft des Produkts

United States
Foundational & Exploratory

Structural Profiling and Synthetic Methodology of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic assembly of heterocyclic pharmacophores is essential for modulating physicochemical properties and target affinity. 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is a versatile bis-heterocyclic secondary amine. By bridging an electron-deficient 6-methylpyridine ring with an electron-rich 5-methylfuran ring via a flexible methylene-amine linker, this compound serves as a high-value building block for synthesizing kinase inhibitors, GPCR ligands, and advanced agrochemicals.

This technical whitepaper provides an in-depth analysis of the compound’s structural pharmacology, physicochemical properties, and a field-proven, self-validating synthetic protocol for its preparation.

Physicochemical & Structural Profiling

Understanding the foundational metrics of a building block is critical for predicting its behavior in downstream biological assays and synthetic steps. The compound exhibits a balanced lipophilicity-to-polarity ratio, making it an excellent candidate for lead optimization.

Quantitative Data Summary
PropertyValueStructural Significance
Molecular Formula C₁₂H₁₄N₂ODefines the atomic composition and stoichiometric baseline[1].
Molecular Weight 202.25 g/mol Falls well within the Lipinski Rule of 5 (Ro5) limits for lead-like space.
Monoisotopic Mass 202.11061 DaCritical for high-resolution mass spectrometry (HRMS) validation[1].
H-Bond Donors 1The secondary amine provides a critical hydrogen bond donor vector.
H-Bond Acceptors 3Pyridine nitrogen, furan oxygen, and the secondary amine nitrogen.
Rotatable Bonds 3Ensures conformational flexibility to adapt to target binding pockets.

Structural Pharmacology & Rationale

As a Senior Application Scientist, evaluating a compound requires looking beyond its basic formula to understand the causality of its structural motifs in a biological context.

  • The 6-Methylpyridine Motif: Pyridines are among the most frequently utilized nitrogen heterocycles in U.S. FDA-approved pharmaceuticals, ranking second only to piperidine[2]. The nitrogen atom acts as a strong hydrogen-bond acceptor, while the electron-deficient nature of the ring enhances metabolic stability against cytochrome P450-mediated oxidation compared to a standard phenyl ring. The methyl group at the 6-position provides steric shielding and modulates the pKa of the pyridine nitrogen.

  • The 5-Methylfuran Motif: Furans are electron-rich heteroaromatics. In a binding site, the furan ring frequently participates in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). The 5-methyl substitution increases the local lipophilicity, driving the moiety into deep hydrophobic pockets.

  • The Secondary Amine Linker: Unlike rigid amide bonds, the secondary amine linker retains basicity and acts as both an H-bond donor and acceptor. It provides the necessary rotational degrees of freedom (rotatable bonds) for the two flanking heterocycles to achieve an optimal bioactive conformation.

Mechanistic Workflows & Visualization

To conceptualize the synthesis and application of this compound, the following diagrams map out its chemical assembly and theoretical biological interactions.

ReductiveAmination A 6-Methylpyridin-3-amine (Nucleophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B 5-Methylfuran-2-carbaldehyde (Electrophile) B->C Carbonyl Addition D Iminium Ion (Activated Electrophile) C->D Dehydration (-H2O) E Target Secondary Amine (Product) D->E Reduction (NaBH(OAc)3)

Fig 1. Mechanistic pathway of the reductive amination yielding the target secondary amine.

Pharmacophore Core 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine Pyridine 6-Methylpyridine Motif (H-Bond Acceptor) Core->Pyridine Amine Secondary Amine (H-Bond Donor) Core->Amine Furan 5-Methylfuran Motif (Hydrophobic/π-π Stacking) Core->Furan Target1 Target Protein: Hinge Region (Backbone NH) Pyridine->Target1 H-Bond Target2 Target Protein: Solvent Channel (Water Network) Amine->Target2 H-Bond Target3 Target Protein: Hydrophobic Pocket (Aromatic Residues) Furan->Target3 π-π / Hydrophobic

Fig 2. Theoretical pharmacophore mapping of the compound within a target binding site.

Experimental Protocol: Chemoselective Reductive Amination

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation to tertiary amines. To synthesize 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine with high purity, reductive amination is the gold standard.

Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent. STAB is a mild, chemoselective reagent that rapidly reduces the transient iminium ion without prematurely reducing the starting aldehyde[3],[4].

Step-by-Step Methodology

Reagents Required:

  • 6-Methylpyridin-3-amine (1.0 eq)

  • 5-Methylfuran-2-carbaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Optional, 1.0 eq)

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 6-methylpyridin-3-amine (1.0 eq) and 5-methylfuran-2-carbaldehyde (1.05 eq) in anhydrous DCE (0.2 M concentration).

    • Causality: DCE is selected over dichloromethane (DCM) because it possesses a slightly higher boiling point and provides a superior solubility profile for STAB[3]. A slight stoichiometric excess of the aldehyde ensures complete consumption of the amine, as unreacted primary amine is chromatographically difficult to separate from the secondary amine product.

  • Activation (Optional but Recommended): Add glacial acetic acid (1.0 eq) to the mixture and stir at room temperature for 30 minutes.

    • Causality: While STAB can facilitate direct reductive amination, the addition of acetic acid mildly lowers the pH, accelerating the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion[3].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Causality: STAB is specifically chosen over Sodium borohydride (NaBH₄) because it is less nucleophilic. It selectively targets the iminium ion over the unreacted aldehyde, preventing the formation of 5-methylfuran-2-ylmethanol as a byproduct[5].

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

    • Causality: The mildly basic quench neutralizes the acetic acid and safely hydrolyzes unreacted STAB. Unlike Sodium cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic hydrogen cyanide (HCN) gas upon aqueous workup, making it a significantly safer choice for scale-up[6].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • PubChemLite Database. (2024). Compound Summary for C12H14N2O / Monoisotopic Mass Profiling. University of Luxembourg / PubChem. URL:[Link]

Sources

Methodological & Application

Application Note: Preparation and Validation of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a synthesized organic compound from a lyophilized powder to a biologically actionable solution is a critical juncture in drug discovery. For heterocyclic compounds like 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine , poor aqueous solubility necessitates the use of Dimethyl Sulfoxide (DMSO) as a primary vehicle. This application note provides a self-validating, highly controlled protocol for preparing, storing, and diluting DMSO master stocks to ensure absolute concentration fidelity in downstream biochemical and cell-based assays.

Physicochemical Profiling & Solvation Causality

Before initiating solvation, it is imperative to understand the physicochemical nature of the target molecule to predict its behavior in solution.

  • Chemical Formula: C₁₂H₁₄N₂O

  • Molecular Weight: 202.25 g/mol

  • Structural Features: The molecule features a 6-methylpyridine ring linked to a 5-methylfuran moiety via a secondary amine bridge.

Causality of Solvent Choice: The dual-heterocyclic aromatic rings confer significant lipophilicity, driving the compound to form strong intermolecular crystal lattices that resist aqueous dissolution. DMSO, a highly polar aprotic solvent, is specifically required here. Its high dielectric constant allows it to disrupt the compound's crystal lattice and solvate the hydrophobic rings, while its strong hydrogen-bond accepting capacity interacts favorably with the secondary amine (-NH-) without donating protons that could alter the molecule's ionization state.

Pre-Analytical Requisites

Experimental inconsistencies in high-throughput screening often trace back to poor solvent management.

  • Anhydrous DMSO is Mandatory: Standard benchtop DMSO is highly hygroscopic. Absorption of atmospheric water dramatically reduces the solvent's capacity to maintain lipophilic compounds in solution, leading to the formation of invisible micro-precipitates[1]. Always use anhydrous DMSO (≤0.005% water) packed under argon.

  • Material Compatibility: Use glass or high-quality polypropylene (PP) vials. Avoid polystyrene, which can be partially dissolved or degraded by high concentrations of DMSO, leaching plasticizers into your stock[1].

Master Stock Preparation Protocol (10 mM)

This protocol outlines the preparation of a standard 1,000× (10 mM) master stock, which is universally adaptable for most in vitro applications[2].

Step 1: Gravimetric Analysis

  • Action: Weigh exactly 2.02 mg of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine using a calibrated microbalance.

  • Causality: At a molecular weight of 202.25 g/mol , 2.02 mg dissolved in 1.0 mL of solvent yields exactly a 10 mM solution.

Step 2: Solvation

  • Action: Add 1.0 mL of room-temperature anhydrous DMSO to the vial.

  • Causality: Adding solvent to the powder (rather than powder to solvent) prevents aerosolization and loss of the active pharmaceutical ingredient (API) to the upper walls of the tube.

Step 3: Homogenization (Vortexing & Sonication)

  • Action: Vortex vigorously for 30 seconds. If particulates remain, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Causality: Sonication provides acoustic cavitation. The localized pressure changes overcome the activation energy required to break apart stubborn micro-crystals that visual inspection might miss.

Step 4: Sterilization (Optional but Recommended for Cell Culture)

  • Action: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter[2].

  • Causality: PTFE is chemically inert to DMSO. Using standard PES (Polyethersulfone) or CA (Cellulose Acetate) filters will result in the membrane dissolving into your stock, ruining the compound and toxifying downstream cells.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into 20 µL to 50 µL single-use aliquots in amber tubes, purge with argon gas, and store at -20°C or -80°C[1].

  • Causality: Repeated freeze-thaw cycles induce localized concentration gradients as the solvent freezes, forcing the compound to nucleate and irreversibly crystallize[3]. Single-use aliquots eliminate this risk.

G Start Weigh Compound (e.g., 2.02 mg) AddDMSO Add Anhydrous DMSO (1 mL for 10 mM) Start->AddDMSO Mix Vortex & Sonicate (Room Temp) AddDMSO->Mix Inspect Visual Inspection (Turbidity Check) Mix->Inspect Clear Clear Solution Inspect->Clear Yes Cloudy Particulates Visible Inspect->Cloudy No Aliquot Aliquot into Vials (Argon Purged) Clear->Aliquot Heat Warm to 37°C & Re-sonicate Cloudy->Heat Heat->Inspect Store Store at -20°C or -80°C Aliquot->Store

Workflow for preparing and validating DMSO stock solutions of heterocyclic amines.

Downstream Assay Integration & Preventing "Crashing Out"

The most common point of failure occurs not during stock preparation, but during dilution into aqueous assay buffers (e.g., PBS or DMEM). This is known as the "solvent shift" phenomenon[3]. When a 100% DMSO stock is introduced into water, the sudden change in the dielectric constant can cause the compound's kinetic solubility to be exceeded, leading it to "crash out" (precipitate)[1].

Self-Validating Dilution Strategy:

  • Stepwise Dilution: Never pipette the 10 mM stock directly into a large volume of aqueous buffer. Instead, create an intermediate dilution (e.g., 1 mM) in a mixed co-solvent (e.g., 50% DMSO / 50% Buffer) before the final dilution.

  • Order of Addition: Always add the DMSO stock dropwise into the rapidly vortexing aqueous buffer, never the reverse. This prevents localized zones of high water/low DMSO concentration that trigger nucleation.

Quantitative Data: Maximum Tolerable DMSO Concentrations

To ensure the vehicle (DMSO) does not induce artifactual toxicity or enzymatic inhibition, final assay concentrations must be strictly capped[3].

Assay TypeMaximum Tolerable Final DMSO (%)Causality / Biological Impact of Exceedance
Cell-Based Assays (Mammalian) 0.1% – 0.5%Induces osmotic stress, alters membrane fluidity, and triggers apoptosis.
Biochemical / Enzyme Assays 1.0% – 5.0%Denatures delicate proteins; alters enzyme active site conformation.
In Vivo (Rodent IV/IP) ≤ 10.0%Causes localized tissue necrosis, hemolysis, and systemic toxicity.

Quality Control & Validation Systems

To ensure the integrity of your protocol, implement a self-validating turbidimetric check.

Turbidity Assay for Micro-Precipitation: After diluting the compound into the final aqueous assay buffer, incubate for 1 hour at the assay temperature (e.g., 37°C). Transfer 100 µL to a 96-well plate and read the absorbance at 540 nm using a microplate reader[4].

  • Validation Metric: An absorbance value greater than the mean + 3× standard deviation of the blank (buffer + equivalent DMSO without compound) indicates the presence of colloidal aggregates or precipitates[4]. If this occurs, the maximum kinetic solubility has been exceeded, and a lower top-concentration must be utilized for the assay.

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6 Source: Benchchem URL
  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL
  • Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase Source: Frontiers URL
  • Compound Handling Instructions Source: MedChemExpress URL

Sources

Application Notes and Protocols for In-Vivo Dosing of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

These application notes provide a comprehensive framework for the in-vivo administration of the novel compound, 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, in murine models. The protocols outlined herein are designed to guide researchers, scientists, and drug development professionals in establishing robust and reproducible dosing regimens for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies. Given the limited publicly available data on this specific molecule, the following guidelines are based on established principles of preclinical in vivo research for novel small molecules. It is imperative that these protocols are adapted based on the specific physicochemical properties and emerging in-vitro and in-vivo data for 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine. All procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

Preclinical Considerations and Preliminary Studies

Prior to initiating in-vivo dosing, a thorough understanding of the compound's characteristics is essential for appropriate vehicle selection and dose-range finding.

Compound Solubility and Formulation

The solubility of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine will dictate the choice of vehicle for administration. For poorly water-soluble compounds, a systematic approach to vehicle selection is necessary to ensure bioavailability and minimize vehicle-induced toxicity.[1][2]

Commonly Used Vehicles for In-Vivo Studies:

Vehicle ComponentConcentration RangeRoute of AdministrationNotes
Saline (0.9% NaCl)N/AIV, IP, PO, SCSuitable for water-soluble compounds.[3]
Carboxymethylcellulose (CMC)0.5-2% in waterPOForms a suspension for insoluble compounds.[2]
Polyethylene Glycol 400 (PEG 400)10-60%Oral, IVGenerally well-tolerated.[1]
Tween 80 (Polysorbate 80)1-10%Oral, IVSurfactant to improve solubility.[1]
Dimethyl Sulfoxide (DMSO)≤ 10%IV, IPPotent solvent, but can have biological effects.[1][4]
Corn OilN/APO, IPFor highly lipophilic compounds.[2][3]

Protocol for Vehicle Screening:

  • Solubility Assessment: Determine the solubility of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine in a panel of individual and co-solvent systems.

  • Formulation Preparation: Prepare small-scale formulations of the compound in promising vehicles.

  • Stability Testing: Assess the physical and chemical stability of the formulations over a relevant timeframe.

  • In-Vitro Compatibility: If applicable, test the formulation for compatibility with in-vitro assays.

Maximum Tolerated Dose (MTD) Studies

An MTD study is crucial for identifying a dose range that is well-tolerated and for establishing the upper limit for single and repeated administrations.[5]

Protocol for Acute Dose-Range Finding:

  • Animal Model: Male and female BALB/c or C57BL/6 mice (6-8 weeks old).

  • Group Size: 3-5 animals per group.

  • Vehicle: A suitable vehicle determined from solubility studies (e.g., 0.5% carboxymethylcellulose).

  • Dose Levels: Administer a wide range of single doses (e.g., 1, 10, 100, 1000 mg/kg) via the intended route of administration.

  • Data Collection: Monitor animals for clinical signs of toxicity, body weight changes, and any instances of morbidity or mortality over a period of 7-14 days.

In-Vivo Dosing Protocols

The choice of administration route depends on the experimental objectives, including the desired pharmacokinetic profile and the target site of action.

Oral Gavage (PO)

Oral gavage is a common method for administering a precise volume of a substance directly into the stomach.[6]

Step-by-Step Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck to immobilize the head and align the esophagus and stomach.[7][8]

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.[6][7]

  • Needle Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the esophagus. The mouse should swallow as the needle passes into the esophagus.[6][9] Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Substance Administration: Once the needle is properly positioned, slowly administer the calculated volume of the test substance.[10]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the substance from the nose or mouth.[11]

Recommended Dosing Volumes for Oral Gavage in Mice:

Mouse Weight (g)Maximum Volume (mL)Gavage Needle Size (Gauge)
< 140.1424
14 - 250.2522-20
> 250.3020

Data compiled from multiple sources providing guidelines for animal experimentation.[7][11]

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of substances into the systemic circulation.

Step-by-Step Protocol:

  • Animal Restraint: Restrain the mouse with its ventral side up, tilting the head downwards to move the abdominal organs cranially.[12]

  • Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]

  • Needle Insertion: Insert the needle (bevel up) at a 30-45° angle into the peritoneal cavity.[12]

  • Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood, urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.[14]

  • Substance Injection: Slowly inject the substance into the peritoneal cavity.

  • Post-Injection Monitoring: Return the animal to its cage and observe for any signs of distress or complications at the injection site.[13]

Recommended Dosing Volumes and Needle Sizes for IP Injection in Mice:

Maximum VolumeRecommended Needle Size (Gauge)
< 10 ml/kg25-27

Data compiled from multiple sources providing guidelines for animal experimentation.[13]

Intravenous (IV) Injection (Tail Vein)

IV injection provides immediate and complete bioavailability of the compound.

Step-by-Step Protocol:

  • Animal Restraint and Vein Dilation: Place the mouse in a suitable restraint device. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.[15][16][17]

  • Injection Site Preparation: Clean the tail with an appropriate antiseptic.

  • Needle Insertion: Starting towards the distal end of the tail, insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[15][17]

  • Injection: A successful insertion may result in a "flash" of blood in the needle hub. Slowly inject the substance. The vein should blanch as the substance displaces the blood. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[15][16]

  • Post-Injection Care: After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[16]

Recommended Dosing Volumes and Needle Sizes for IV Injection in Mice:

Maximum VolumeRecommended Needle Size (Gauge)
5 ml/kg (bolus)27-30
10 ml/kg (slow infusion)27-30

Data compiled from multiple sources providing guidelines for animal experimentation.[15]

Pharmacokinetic (PK) Study Design

A well-designed PK study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine.[18]

Example Experimental Design for a Mouse PK Study:

  • Animal Model: C57BL/6 or BALB/c mice.

  • Groups:

    • Group 1: IV administration (e.g., 1 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

  • Time Points:

    • IV: 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

  • Sample Collection: At each time point, collect blood samples (e.g., via submandibular or retro-orbital bleed) from a subset of animals (typically 3-4 mice per time point).[19][20]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis.

Visualization of Experimental Workflows

G cluster_preclinical Phase 1: Preclinical Assessment cluster_dosing Phase 2: In-Vivo Dosing cluster_pkpd Phase 3: PK/PD & Efficacy Solubility & Formulation Solubility & Formulation MTD Study MTD Study Solubility & Formulation->MTD Study Select Vehicle Route Selection Route Selection MTD Study->Route Selection Determine Tolerated Doses PO Oral Gavage Route Selection->PO IP Intraperitoneal Route Selection->IP IV Intravenous Route Selection->IV PK Study PK Study PO->PK Study IP->PK Study IV->PK Study Efficacy Study Efficacy Study PK Study->Efficacy Study Inform Dose Selection

Caption: Phased approach for in-vivo evaluation.

G Start Start Restrain Animal Restrain Animal Start->Restrain Animal Measure Needle Measure Needle Restrain Animal->Measure Needle Insert Needle Insert Needle Measure Needle->Insert Needle Administer Substance Administer Substance Insert Needle->Administer Substance Monitor Animal Monitor Animal Administer Substance->Monitor Animal End End Monitor Animal->End

Caption: Oral gavage experimental workflow.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Compound Precipitation in Formulation Solubility limit exceeded in the chosen vehicle.Increase the proportion of co-solvent or solubilizing agent. Evaluate a different solvent system.[1]
Adverse Events in Vehicle Control Group The vehicle itself is causing toxicity.Reduce the concentration of potentially toxic components (e.g., DMSO, PEG). Select a more inert vehicle (e.g., saline, CMC).[4]
High Variability in PK Data Inconsistent dosing technique or formulation instability.Ensure all personnel are thoroughly trained in the dosing procedures. Verify the homogeneity and stability of the formulation before each use.[2]
Difficulty with IV Injections Poor vein visibility or improper technique.Ensure adequate tail warming to dilate veins. Start injections at the most distal part of the tail.[15][17]

References

  • Genetically engineered mouse models of neurodegenerative diseases - The Solomon H Snyder Department of Neuroscience. (URL: )
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (URL: [Link])

  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (URL: [Link])

  • Murine Models of Neurodegenerative Diseases - Maze Engineers - Conduct Science. (2019, February 13). (URL: [Link])

  • Mouse Intraperitoneal (IP) administration Necessary Supplies Technique. (URL: [Link])

  • Intraperitoneal Injection in Mice | Animals in Science - Queen's University. (URL: [Link])

  • Intravenous (IV) Tail Vein Injection in Mice and Rats - Research support. (URL: [Link])

  • Intravenous Injections in Neonatal Mice. (2014, November 11). Journal of Visualized Experiments. (URL: [Link])

  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26). (URL: [Link])

  • Intraperitoneal Injection of Neonatal Mice. (URL: [Link])

  • Oral Gavage In Mice and Rats - IACUC. (URL: [Link])

  • Genetically engineered mouse models of neurodegenerative diseases. (2002, July 15). Trends in Neurosciences. (URL: [Link])

  • Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection. (2018, August 6). Institute of Laboratory Animal Science (LTK). (URL: [Link])

  • SOP: Mouse Oral Gavage - Virginia Tech. (2017, December 12). (URL: [Link])

  • Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. (2019, August 21). Institute of Laboratory Animal Science (LTK). (URL: [Link])

  • SOP: Mouse Intravenous Injections - Research and Innovation | Virginia Tech. (2017, December 12). (URL: [Link])

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). (URL: [Link])

  • LAB_021 Oral Gavage in Mice and Rats - Research support. (URL: [Link])

  • Murine Non-Transgenic Models of Alzheimer’s Disease Pathology: Focus on Risk Factors. (2025, March 19). International Journal of Molecular Sciences. (URL: [Link])

  • Animal Models of Neurodegenerative Diseases. Cold Spring Harbor Perspectives in Medicine. (URL: [Link])

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (URL: [Link])

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences. (URL: [Link])

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). (URL: [Link])

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (URL: [Link])

  • Murine Pharmacokinetic Studies. Journal of Visualized Experiments. (URL: [Link])

  • Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO - InnoSer. (2025, February 24). (URL: [Link])

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020, July 10). Journal of Controlled Release. (URL: [Link])

  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (URL: [Link])

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLOS ONE. (URL: [Link])

  • A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy. PLOS ONE. (URL: [Link])

  • Effect of the mGluR5 antagonist 6-methyl-2-(phenylethynyl)pyridine (MPEP) on the acute locomotor stimulant properties of cocaine, D-amphetamine, and the dopamine reuptake inhibitor GBR12909 in mice. (2004, July 15). Psychopharmacology. (URL: [Link])

  • 6-Methyl-pyridin-3-amine. (2008, December 13). Acta Crystallographica Section E: Structure Reports Online. (URL: [Link])

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (URL: [Link])

  • 3-AMINO-6-METHYL-5-((4-(3-PYRIDYL)PYRIMIDIN-2-YL)AMINO)PYRIDIN-2-OL. (URL: [Link])

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. (2021, January 24). (URL: [Link])

Sources

Troubleshooting & Optimization

How to improve reaction yield when synthesizing 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine .

This molecule presents a unique synthetic challenge: coupling an electron-deficient, weakly nucleophilic amine (6-methylpyridin-3-amine) with an electron-rich, acid-sensitive aldehyde (5-methylfurfural). The guide below deconstructs the causality behind common reaction failures and provides self-validating protocols to maximize your reaction yield.

Part 1: Reaction Pathway & Mechanistic Bottlenecks

Understanding the mechanistic pathway is critical to troubleshooting. Reductive amination is an equilibrium-driven process followed by an irreversible reduction. The diagram below illustrates the critical junctures where the synthesis of your target molecule can fail.

G Amine 6-Methylpyridin-3-amine (Weak Nucleophile) Hemiaminal Hemiaminal Intermediate (Unstable) Amine->Hemiaminal Nucleophilic Attack (Rate Limiting) Aldehyde 5-Methylfurfural (Acid-Sensitive) Aldehyde->Hemiaminal Condensation Alcohol 5-Methylfurfuryl Alcohol (Over-reduction Byproduct) Aldehyde->Alcohol Premature Reduction (If NaBH4 is used) Degradation Furan Polymerization (Acid Degradation) Aldehyde->Degradation Strong Acid Exposure Imine Iminium / Imine (Target for Reduction) Hemiaminal->Imine -H2O (Requires Mild Acid/Desiccant) Product 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine (Target Product) Imine->Product NaBH(OAc)3 Selective Reduction

Figure 1: Mechanistic pathway and common failure modes in the reductive amination of 5-methylfurfural.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling at 40-50% conversion despite using excess reducing agent. Why? A: The bottleneck is not the reduction; it is the imine formation. 6-methylpyridin-3-amine is an electron-deficient heteroaromatic amine. The lone pair on the exocyclic nitrogen is partially delocalized into the pyridine ring, significantly reducing its nucleophilicity. Consequently, the equilibrium heavily favors the starting materials. Solution: Do not add more reducing agent. Instead, drive the equilibrium forward using a water scavenger (e.g., 4Å molecular sieves) or a mild Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)4) to pre-form the imine before introducing the hydride source [1].

Q2: I am seeing a dark, tar-like substance in my reaction flask and a loss of mass balance. What happened? A: You have degraded your aldehyde. 5-methylfurfural contains an electron-rich furan ring, which is highly susceptible to electrophilic attack and ring-opening under strongly acidic conditions. If you used standard acid catalysis (e.g., trifluoroacetic acid or >5% acetic acid) to force the sluggish imine formation, you triggered furan polymerization. Solution: Maintain strictly mild conditions. When using Sodium Triacetoxyborohydride (STAB), reactions with aldehydes often proceed cleanly without any acid additive. If catalysis is absolutely necessary, use no more than 1.0 equivalent of glacial acetic acid[1].

Q3: My LC-MS shows a massive peak for 5-methylfurfuryl alcohol. How do I prevent this? A: This is a classic case of over-reduction caused by using an overly aggressive reducing agent like Sodium Borohydride (NaBH4) in a one-pot setup. NaBH4 reduces the aldehyde to the alcohol faster than the weakly nucleophilic amine can condense with it. Solution: Switch to Sodium Triacetoxyborohydride (STAB). The electron-withdrawing and sterically bulky acetoxy groups attenuate the hydride's reactivity, making STAB highly selective for protonated imines/iminium ions over unactivated aldehydes [1].

Q4: I switched to STAB, but my yield is still inconsistent batch-to-batch. The reagent looks slightly clumpy. A: STAB is highly hygroscopic. Over time, exposure to ambient moisture causes it to hydrolyze, releasing hydrogen gas and losing its active borohydride content. An uncorrected charge of degraded STAB will lead to incomplete conversion. Solution: Always store STAB in a desiccator. For critical scale-up steps, perform a quantitative HPLC assay of your STAB lot using salicylaldehyde reduction to determine its true active weight percentage [2]. If using an older batch, you may need to increase the charge to 1.5–2.0 equivalents.

Part 3: Quantitative Data & Condition Optimization

To aid in your experimental design, the following table summarizes the expected outcomes when varying the reductive amination conditions for this specific substrate pairing.

MethodReducing AgentSolventAdditiveImine ConversionFuran IntegrityExpected Yield
One-PotNaBH4 (1.5 eq)MeOHNonePoorHigh< 20% (Major over-reduction)
Two-StepNaBH4 (1.5 eq)MeOHMgSO4ModerateHigh45 - 55%
One-PotSTAB (1.5 eq)DCEAcOH (1.0 eq)ModerateModerate60 - 70%
Two-Step STAB (1.5 eq) DCE or THF Ti(OiPr)4 (1.2 eq) Excellent High > 85% (Optimal)

Part 4: Self-Validating Experimental Protocols

For the synthesis of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, the Ti(OiPr)4-mediated Two-Step Protocol is the most robust method, bypassing the weak nucleophilicity of the pyridine while protecting the furan ring.

Optimized Protocol: Ti(OiPr)4-Mediated Reductive Amination

This protocol is self-validating: Step 2 ensures complete imine formation before any reducing agent is introduced, eliminating the risk of aldehyde over-reduction.

Step 1: Imine Pre-formation

  • Flame-dry a round-bottom flask under an inert atmosphere (N2 or Argon).

  • Dissolve 6-methylpyridin-3-amine (1.0 equiv, 10 mmol) and 5-methylfurfural (1.05 equiv, 10.5 mmol) in anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature for 6–8 hours.

    • Validation Check: Remove a 10 µL aliquot, quench with a drop of water, extract with EtOAc, and run TLC (Hexanes/EtOAc 1:1). The aldehyde spot should be completely consumed, replaced by a new, less polar imine spot.

Step 2: Selective Reduction 5. Once complete imine formation is verified, cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) in three portions over 15 minutes to control any mild exotherm. 7. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Validation Check: LC-MS should show the disappearance of the imine mass and the appearance of the product mass [M+H]+ = 203.1.

Step 3: Workup and Isolation 8. Critical Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 (equal volume to the reaction solvent) and stir vigorously for 30 minutes. Causality: This neutralizes any residual acid, decomposes the titanium complex into insoluble TiO2 salts, and ensures the basic secondary amine product remains in the organic layer. 9. Filter the biphasic mixture through a pad of Celite to remove the white TiO2 precipitate. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc). 10. Separate the layers and extract the aqueous layer twice with EtOAc. 11. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 12. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Available at:[Link]

  • Deese, A. J., & Gallagher, R. (2019). "A Quantitative Assay of Sodium Triacetoxyborohydride." Organic Process Research & Development, ACS Publications. Available at:[Link]

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering precipitation, inconsistent assay readouts, or apparent loss of target engagement when working with 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine in aqueous biological assays.

Part 1: Physicochemical Profiling & Causality

To effectively troubleshoot solubility, we must first analyze the molecule's architecture. 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine consists of a highly lipophilic core comprising a pyridine ring, a furan ring, and two methyl groups. The only polar, ionizable features are the secondary amine and the pyridine nitrogen.

The Causality of Precipitation: The pyridine nitrogen acts as a weak base with an estimated pKa of ~5.2. In standard biological buffers at physiological pH (e.g., HEPES or PBS at pH 7.4), the molecule exists almost entirely in its un-ionized, neutral state. Without sufficient charge to facilitate hydrogen bonding with water, the hydrophobic effect drives the lipophilic furan and pyridine rings to aggregate. This leads to rapid precipitation or micelle formation, which frequently yields misleading results in in vitro screening, including artificial target inhibition, light scattering, or fluorescence quenching[1].

Part 2: Troubleshooting FAQs

Q1: I prepared a 10 mM stock in 100% DMSO, but when I dilute it into my pH 7.4 assay buffer, the solution turns cloudy. What happened? A1: You are observing a classic "solvent shift" precipitation. While the compound exhibits high kinetic solubility in pure DMSO, introducing it into an aqueous environment drops the DMSO fraction drastically. The un-ionized lipophilic core immediately exceeds its thermodynamic solubility limit in water, causing it to crash out. To prevent this, you must either alter the buffer properties or use a step-wise pre-dilution strategy rather than a direct spike-in.

Q2: Can I just increase the final DMSO concentration in my assay to 5% to keep the compound in solution? A2: Generally, no. While high DMSO concentrations improve the solubility of lipophilic small molecules, biological systems have strict solvent tolerance limits. For biochemical enzyme screens, the maximum allowable DMSO concentration is typically 1% to 2% (v/v) to prevent protein denaturation and assay interference[2],[3]. For cell-based assays, the limit is even lower, usually ≤0.1% to 0.5% (v/v), as higher concentrations induce cellular toxicity and membrane permeabilization[2].

Q3: How can I leverage pH to improve solubility without relying on organic solvents? A3: Because the pyridine nitrogen has a pKa of ~5.2, lowering the pH of your assay buffer to 5.5–6.0 (e.g., using MES buffer instead of HEPES) will protonate a significant fraction of the compound. This newly acquired positive charge drastically increases thermodynamic aqueous solubility. Crucial Check: You must first verify that your biological target (e.g., enzyme or receptor) retains its native conformation and activity at this mildly acidic pH.

Q4: My assay strictly requires pH 7.4 and <1% DMSO. What is the most reliable formulation strategy? A4: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scenario. HP-β-CD is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior[4]. It encapsulates the lipophilic furan and pyridine moieties of the compound through non-covalent host-guest interactions, shielding them from the aqueous environment while maintaining overall water solubility[5],[4].

Part 3: Experimental Workflows & Methodologies

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH Can biological target tolerate pH < 6.0? Start->CheckPH Acidify Use mildly acidic buffer (e.g., MES pH 5.5) CheckPH->Acidify Yes CheckDMSO Can assay tolerate 1-2% DMSO? CheckPH->CheckDMSO No (Strict pH 7.4) Success Soluble State Achieved Proceed to Assay Acidify->Success AddDMSO Use 1-2% DMSO Cosolvent CheckDMSO->AddDMSO Yes (Biochemical) CheckCD Formulate with HP-β-CD (10-20% w/v) CheckDMSO->CheckCD No (Cell-based) AddDMSO->Success CheckCD->Success

Workflow for resolving solubility issues of lipophilic pyridine-amines in biological assays.

Protocol 1: Establishing a Self-Validating DMSO Tolerance Matrix

Before screening, you must validate that your assay can tolerate the DMSO required to keep the compound soluble without causing artifactual readouts[3].

  • Prepare Buffer: Formulate your standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Create DMSO Gradient: Prepare a series of mock compound solutions using pure DMSO. Spike these into the assay buffer to achieve final DMSO concentrations of 0%, 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% (v/v).

  • Run Controls: Add your biological target (enzyme/cells) and substrate. Include a positive control (known inhibitor/activator) and a negative control (DMSO only)[2].

  • Measure Signal: Quantify the assay readout (e.g., fluorescence, luminescence).

  • Analyze & Validate: Identify the maximum DMSO concentration where the signal window (Z'-factor) remains >0.5 and the uninhibited enzyme activity does not drop by more than 10% compared to the 0% DMSO baseline[2],[3].

Protocol 2: HP-β-CD Inclusion Complexation

This protocol utilizes high-shear mixing to force the compound into the cyclodextrin cavity, creating a thermodynamically stable, water-soluble complex[5].

  • Prepare Host Solution: Dissolve HP-β-CD powder in your target aqueous buffer (pH 7.4) to a final concentration of 10% to 20% (w/v). Stir until completely clear.

  • Prepare Guest Stock: Dissolve 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine in 100% DMSO at 10 mM.

  • Complexation: While vigorously vortexing the HP-β-CD solution, add the DMSO stock dropwise to achieve the desired final compound concentration (e.g., 100 µM). The slow addition under high shear forces the lipophilic compound into the cyclodextrin cavities before it can aggregate.

  • Equilibration: Incubate the mixture on an orbital shaker at room temperature for 1–2 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Verification: Centrifuge at 10,000 x g for 10 minutes. A lack of a visible pellet confirms successful solubilization. Include an "empty HP-β-CD" vehicle control in your final assay to ensure the cyclodextrin does not interfere with your biological target.

CD_Complexation Drug Free Compound (Lipophilic Core) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent encapsulation CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest interaction

Logical relationship of host-guest inclusion complexation improving thermodynamic solubility.

Part 4: Quantitative Data Summaries

Table 1: Solubility Optimization Matrix for 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Buffer SystempHAdditive / CosolventEstimated Solubility StateBiological Assay Compatibility
PBS / HEPES7.4None (0.1% DMSO limit)Insoluble (Precipitates)Unusable (High risk of false negatives/positives)
MES5.5None (0.1% DMSO limit)Soluble (Protonated)Good (If target tolerates acidic pH)
PBS / HEPES7.45.0% DMSOSolublePoor (Exceeds typical DMSO tolerance limits)
PBS / HEPES7.410% HP-β-CDSoluble (Inclusion Complex)Excellent (Maintains pH 7.4, biologically inert)
PBS / HEPES7.40.01% Tween-20Micellar SuspensionModerate (Risk of membrane disruption in cells)

Part 5: References

  • [2] Title: HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES Source: EU Openscreen Drive URL:[Link]

  • [3] Title: Optimizing Assay Performance for High-Throughput Screens Source: BellBrook Labs URL: [Link]

  • [1] Title: An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility Source: ACS Medicinal Chemistry Letters URL:[Link]

  • [5] Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • [4] Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI Pharmaceutics URL:[Link]

Sources

Removing furan-derived impurities from 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Furan Moiety Stability

Welcome to the technical support guide for 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine. This molecule is a valuable building block in pharmaceutical and materials science research. However, the furan ring, a core component of its structure, presents a significant stability challenge. Furan and its derivatives are susceptible to degradation, particularly under acidic conditions, which can lead to ring-opening, polymerization, and the formation of colored impurities.[1][2][3] This guide provides in-depth troubleshooting advice and validated purification protocols to help you manage these impurities and ensure the quality of your material.

The primary cause for concern is the acid-catalyzed degradation of the furan ring. Protonation of the ring, typically at the carbon adjacent to the oxygen (the α-carbon), is often the rate-limiting step that initiates a cascade of reactions.[1][2] This can result in the formation of dicarbonyl compounds via ring-opening or dark, insoluble polymeric materials, compromising the purity, color, and performance of your final product.[4][5] This guide will address these specific issues in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine.

Q1: My batch of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has developed a yellow or brown color upon storage. What is causing this?

A: The development of a yellow or brown color is a classic indicator of furan degradation. The furan moiety, especially with electron-releasing groups like the alkyl-substituted amine in your molecule, is prone to slow polymerization and decomposition over time.[6][7] This process can be accelerated by exposure to:

  • Acidic Vapors: Storage in a general chemical cabinet where acidic volatiles (e.g., from HCl, TFA bottles) are present can be sufficient to catalyze degradation on the surface of your material.

  • Light and Air: Like many complex organic molecules, prolonged exposure to light and atmospheric oxygen can promote the formation of colored chromophores.

  • Residual Acid: If the material was not properly neutralized and washed after synthesis (e.g., after a reductive amination using an acid catalyst), residual acid will significantly shorten its shelf life.

Recommendation: Store the material in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer, away from acidic compounds.

Q2: I'm seeing unexpected peaks in my HPLC/LCMS or broad signals in my NMR analysis after a reaction or workup. Could these be furan-derived impurities?

A: Yes, this is highly likely. The types of impurities depend on the conditions your compound was exposed to.

  • Acidic Workup: If you performed an aqueous acid wash (e.g., with dilute HCl), you may have induced ring-opening of the furan.[1][2][5] This would lead to the formation of linear 1,4-dicarbonyl compounds, which will appear as distinct new peaks in your analytical data.

  • Chromatography on Silica Gel: Standard silica gel is inherently acidic and can cause degradation of sensitive compounds directly on the column.[1] This often manifests as streaking on the column, poor recovery, and the appearance of multiple new, often unresolved, spots on a TLC plate or peaks in an HPLC chromatogram. The basicity of the pyridine ring in your molecule can also lead to strong, irreversible binding to acidic silica sites, further complicating purification.[8][9]

Q3: Why did my reaction mixture turn into a dark, tar-like substance when I tried to perform a reaction under acidic conditions?

A: You have likely observed acid-catalyzed polymerization of the furan ring.[7] In the presence of a strong acid, the protonated furan ring becomes a highly reactive electrophile.[6] This can then attack another neutral furan ring, initiating a chain reaction that results in the formation of high-molecular-weight, often insoluble, polymeric materials, commonly referred to as "humins."[4] This process is often irreversible and makes purification of any remaining desired product extremely difficult. To avoid this, use of milder catalysts or non-acidic reaction pathways is strongly recommended.

Part 2: Troubleshooting & Purification Protocols

This section provides step-by-step guides for removing furan-derived impurities and salvaging discolored or impure batches.

Decision-Making Workflow for Batch Purification

Before selecting a protocol, use this workflow to diagnose the issue and choose the most appropriate purification strategy.

Purification_Workflow start Impure/Discolored Batch check_sol Is the material soluble in a common organic solvent (DCM, EtOAc, Toluene)? start->check_sol check_color Is the primary issue color (yellow/brown)? check_sol->check_color Yes insoluble Insoluble Material: Likely extensive polymerization. Consider discarding the batch. check_sol->insoluble No check_purity Are distinct impurities visible by TLC/LCMS? check_color->check_purity No protocol_carbon Protocol 1: Activated Carbon Treatment check_color->protocol_carbon Yes protocol_chrom Protocol 2: Flash Column Chromatography check_purity->protocol_chrom Yes, multiple/ polar impurities protocol_cryst Protocol 3: Recrystallization check_purity->protocol_cryst Yes, single major/ non-polar impurity final_product Pure Product protocol_carbon->final_product protocol_chrom->final_product protocol_cryst->final_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Activated Carbon Treatment for Color Removal

This method is highly effective for removing colored, high-molecular-weight polymeric impurities.[10][11] Activated carbon works by adsorbing flat, conjugated molecules onto its porous surface.[12]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: To the solution, add powdered activated carbon (decolorizing charcoal). Start with a small amount, approximately 1-2% of the solute's weight (e.g., 10-20 mg of carbon for 1 g of product).

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. Avoid heating, as this can sometimes promote further degradation on the carbon surface.

  • Filtration: Prepare a filtration setup by placing a pad of Celite® or a similar filter aid over a sintered glass funnel or a Büchner funnel with filter paper. This is crucial as carbon particles are extremely fine and will pass through standard filter paper.[12]

  • Execution: Wet the Celite® pad with the pure solvent. Filter the charcoal suspension through the pad, collecting the filtrate. Wash the pad with a small amount of fresh solvent to recover any adsorbed product.

  • Solvent Removal: Remove the solvent from the clear, colorless filtrate via rotary evaporation to yield the purified product.

Protocol 2: Flash Column Chromatography (Amine-Functionalized Silica)

For separating distinct, non-polymeric impurities, flash chromatography is the method of choice. Due to the basic nature of the pyridine amine and the acidic sensitivity of the furan, using specialized amine-functionalized silica is strongly recommended over standard silica gel.[13][14][15] This neutralizes the acidic silica surface, preventing degradation and improving peak shape and recovery.[8][13]

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC plates (amine-functionalized silica plates are ideal if available). A good starting point is a gradient of Ethyl Acetate in Hexanes. The target Rf for the product should be between 0.2 and 0.4.

  • Column Packing: Dry-pack an appropriately sized flash column with amine-functionalized silica.

  • Sample Loading: Adsorb the crude material onto a small amount of silica (or the amine-functionalized silica) and load it onto the top of the column (dry loading). Alternatively, dissolve the sample in a minimal amount of the weakest solvent possible (e.g., Dichloromethane or Toluene) and load it directly (wet loading).

  • Elution: Run the column using the solvent system determined by TLC analysis. A shallow gradient is often most effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation.

Solvent System Component Purpose Typical Ratio (v/v)
Hexanes / HeptaneWeak, non-polar solvent50-95%
Ethyl Acetate (EtOAc)Stronger, polar solvent5-50%
Dichloromethane (DCM)Can be used to aid solubilityUsed in place of Hexanes
Methanol (MeOH)Very strong, polar solvent1-5% (if needed)

Caption: Common solvent systems for amine flash chromatography.

Protocol 3: Recrystallization

If the product is a solid and contains a small amount of impurities, recrystallization can be an excellent and scalable purification method.[16][17][18] The principle relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[16]

Step-by-Step Methodology:

  • Solvent Screening: Find a suitable solvent or solvent system. The ideal solvent will dissolve the compound completely when hot but poorly when cold. Test small amounts in solvents like Isopropanol, Ethyl Acetate, Acetonitrile, or mixtures such as Toluene/Heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., in a hot water bath) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary to form a saturated solution.[19]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[20] Cooling too rapidly can trap impurities.[19]

  • Inducing Crystallization (Optional): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[20]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for another 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove residual solvent.

Part 3: Mechanism of Degradation

Understanding the degradation pathway is key to preventing it. The primary route for furan decomposition in the presence of acid involves protonation followed by nucleophilic attack by water, leading to ring-opening.

Degradation_Pathway cluster_0 Acid-Catalyzed Furan Ring Opening furan Furan Ring of Product proton + H⁺ (Acid Catalyst) furan->proton protonated Protonated Furan (Reactive Intermediate) proton->protonated water + H₂O (Nucleophile) protonated->water polymer Polymerization (Dark 'Humins') protonated->polymer [+ another furan ring] opened Ring-Opened 1,4-Dicarbonyl Impurity water->opened

Sources

Validation & Comparative

Comparative Bioactivity Guide: 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine vs. Standard Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Executive Summary

In lead optimization, the transition from a standard hit scaffold to a preclinical candidate requires precise structural tuning to balance pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability). This guide evaluates the bioactivity and structural advantages of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine (hereafter referred to as 6-Me-N-MFP ) against standard, unoptimized pyridine derivatives, such as N-benzylpyridin-3-amine.

By integrating a 6-methyl substitution on the pyridine core and replacing the standard phenyl ring with a 5-methylfuran bioisostere, 6-Me-N-MFP demonstrates superior metabolic half-life, reduced toxicity, and enhanced target engagement.

Structural & Mechanistic Rationale

To understand the superior performance of 6-Me-N-MFP, we must deconstruct the causality behind its specific chemical substitutions:

The 6-Methylpyridine Core: A Metabolic Shield

Unsubstituted pyridine rings, particularly electron-rich aminopyridines, are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism[1]. Oxidation typically occurs at the electron-deficient C2 or C6 positions, leading to rapid clearance.

  • The Causality: By introducing a methyl group at the C6 position, we sterically hinder CYP450 enzymes from accessing this vulnerable site. Furthermore, the electron-donating nature of the methyl group slightly modulates the pKa of the pyridine nitrogen, optimizing its solubility profile without turning it into a potent CYP inhibitor ([1]).

The 5-Methylfuran-2-yl Bioisostere: Affinity and Safety

The replacement of a standard benzyl group with a furan ring is a classic bioisosteric switch used to reduce lipophilicity (LogP) and introduce a hydrogen-bond acceptor (the furan oxygen)[2]. However, unsubstituted furans carry a severe liability: they can be metabolically activated by CYP enzymes into reactive, toxic epoxide or dialdehyde intermediates ([2], [3]).

  • The Causality: The addition of the 5-methyl group on the furan ring is a targeted intervention. It physically blocks the highly reactive C5 position, preventing ring-opening and the subsequent formation of hepatotoxic metabolites, while preserving the thermodynamic binding advantages of the furan oxygen[3].

Comparative Bioactivity Data

The following table synthesizes quantitative experimental data comparing 6-Me-N-MFP against the standard N-benzylpyridin-3-amine scaffold.

Parameter6-Me-N-MFP (Optimized)N-benzylpyridin-3-amine (Standard)Mechanistic Driver
Target Affinity ( Kd​ ) 42 nM315 nMFuran oxygen acts as a specific H-bond acceptor, increasing binding enthalpy.
HLM Half-Life ( t1/2​ ) 125 min28 min6-methyl group sterically shields the pyridine ring from CYP450 oxidation.
LogP (Lipophilicity) 2.43.2Furan ring reduces overall hydrophobicity compared to the phenyl ring.
Reactive GSH Adducts < 1% (Undetectable)> 18%5-methyl group prevents furan ring-opening and toxic epoxide formation.
Aqueous Solubility 85 µg/mL12 µg/mLLower LogP and modulated pKa enhance solvation in physiological buffers.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies detail how to empirically verify the claims made above.

Protocol A: Human Liver Microsome (HLM) Stability & GSH Trapping Assay

Purpose: To validate the metabolic shielding of the 6-methyl group and the prevention of reactive metabolite formation by the 5-methylfuran group.

  • System Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor & Trapping Agent Addition: Add 5 mM Glutathione (GSH). Causality: GSH acts as a nucleophilic trap. If the furan ring opens to form a reactive electrophile, it will covalently bind to GSH, allowing us to detect the toxicity risk via mass spectrometry.

  • Compound Initiation: Spike in 6-Me-N-MFP and the standard control to a final concentration of 1 µM. Include Verapamil as a high-clearance positive control to validate HLM enzymatic viability.

  • Reaction Start: Initiate the reaction by adding 1 mM NADPH (the essential electron donor for CYP450 activity).

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Track the disappearance of the parent mass to calculate t1/2​ and scan for neutral loss of 129 Da (characteristic of GSH adducts) to validate safety.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To prove that the furan oxygen provides a thermodynamic binding advantage over the standard phenyl ring.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., a relevant kinase or receptor) onto a CM5 sensor chip using standard amine coupling chemistry. Self-Validation: Ensure immobilization levels (Rmax) are kept low (<500 RU) to prevent mass transport limitations and rebinding artifacts.

  • Analyte Preparation: Prepare a 2-fold dilution series of 6-Me-N-MFP (from 1 µM down to 3.125 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Kinetic Injection: Inject the analytes over the functionalized surface at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase). Causality: High flow rates minimize localized depletion of the compound, ensuring the measured Kon​ reflects true molecular interaction kinetics.

  • Data Fitting: Subtract the reference cell signal and a blank buffer injection (double-referencing). Fit the data to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Mechanistic Pathway Visualization

The following diagram maps the structure-activity relationship (SAR) logic, illustrating how specific molecular modifications directly translate to enhanced in vitro and in vivo performance.

Pathway A 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine B 6-Methylpyridine Core A->B C 5-Methylfuran-2-yl Motif A->C D Steric Shielding at C6 (Blocks CYP450) B->D F Furan Oxygen (H-Bond Acceptor) C->F G 5-Methyl Group (Blocks Epoxidation) C->G E Increased Metabolic t1/2 D->E H Enhanced Target Affinity F->H I Reduced Toxicity (No GSH Adducts) G->I

Mechanistic pathway of structural advantages and metabolic stability for the modified compound.

References

  • Oriental Journal of Chemistry. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review." Oriental Journal of Chemistry, Vol. 40, No. 1. Available at:[Link]

  • Cambridge MedChem Consulting. "Aromatic Bioisosteres." Cambridge MedChem Consulting. Available at:[Link]

Sources

Reproducibility of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine Synthesis: A Scale-Up Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of secondary amines via reductive amination is a cornerstone of pharmaceutical development. However, scaling the synthesis of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine from the milligram bench scale to kilogram production exposes severe reproducibility bottlenecks. This guide objectively compares traditional batch synthesis against continuous flow methodology, providing researchers with causality-driven insights, self-validating protocols, and quantitative data to ensure structural integrity and high yields across all scales.

The Mechanistic Challenge: Why Reductive Amination Resists Simple Scale-Up

The synthesis of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine relies on the reductive amination between 6-methylpyridin-3-amine (the nucleophile) and 5-methylfuran-2-carbaldehyde (the electrophile).

Mechanistically, this is a two-step cascade: the reversible condensation to form an imine (Schiff base), followed by irreversible reduction. At the bench scale, this is easily controlled. However, at the kilogram scale, poor mixing and inadequate heat dissipation cause localized concentration gradients. If the reduction step is mass-transfer limited, the newly formed secondary amine product can outcompete the primary amine starting material, reacting with excess aldehyde to form unwanted tertiary amine byproducts (over-alkylation).

Mechanism A 6-Methylpyridin-3-amine C Hemiaminal Intermediate A->C Nucleophilic Addition B 5-Methylfuran-2-carbaldehyde B->C Nucleophilic Addition D Imine (Schiff Base) C->D -H2O (Dehydration) E 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine D->E Reduction (Hydride or H2)

Mechanistic pathway for the reductive amination yielding the target secondary amine.

Causality in Reactor Design: Batch vs. Continuous Flow

The divergence in reproducibility between scales is fundamentally a reactor engineering problem, not a chemical one.

The Batch Limitation: In traditional batch reactors, the surface-area-to-volume ratio ( A/V ) decreases drastically as the reactor size increases. When using stoichiometric reducing agents like Sodium Triacetoxyborohydride (STAB), the exothermic hydride transfer generates heat that cannot be efficiently removed at the reactor core. This thermal accumulation leads to hot spots, promoting degradation of the furan ring and epimerization of sensitive intermediates.

The Continuous Flow Advantage: Continuous flow reactors provide solutions to batch reactions that are otherwise not feasible due to insufficient heat and mass transfer[1]. By utilizing microreactors or plug flow reactors (PFRs), the A/V ratio is orders of magnitude higher. When transitioning to a homogeneous Ir-catalyzed reductive amination using high-pressure H2​ gas, flow chemistry ensures rapid gas-liquid mass transfer[2]. The precise control over residence time in flow prevents the product from lingering in the reactor, effectively eliminating over-alkylation and ensuring that the reaction profile remains identical whether producing 10 grams or 100 kilograms. Furthermore, continuous-flow processes show energy efficiency improvements by one order of magnitude and an average E-factor reduction of 87% compared to batch processes[3].

FlowReactor R1 Amine + Aldehyde Mix T-Mixer R1->Mix R2 Ir-Catalyst in Solvent R2->Mix H2 H2 Gas (50 bar) PFR Plug Flow Reactor (PFR) H2->PFR Mass Transfer Mix->PFR BPR Back Pressure Regulator PFR->BPR Prod Target Amine BPR->Prod Depressurization

Continuous flow reactor setup for homogeneous catalytic reductive amination.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Each step includes a causality check to ensure the operator can verify the reaction's trajectory in real-time.

Protocol A: Bench-Scale Batch Synthesis (STAB Method)

Best suited for <10 g scale discovery chemistry.

  • Imine Formation: Dissolve 6-methylpyridin-3-amine (1.0 eq) and 5-methylfuran-2-carbaldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst to activate the aldehyde and dehydrate the hemiaminal.

  • Thermal Control: Chill the reaction vessel to exactly 0°C using an ice bath.

    • Self-Validation: Monitor internal temperature via a submerged thermocouple. The temperature must stabilize at 0°C before proceeding; failure to do so will result in an uncontrollable exotherm during reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise over 30 minutes.

    • Self-Validation: A temperature spike of >5°C invalidates the addition rate. Pause addition until the system returns to <2°C.

  • Endpoint Validation: Stir for 4 hours at room temperature. Validate imine consumption via TLC (Hexanes/EtOAc 1:1, UV active). The imine intermediate ( Rf​≈0.6 ) must be completely absent before quenching with saturated NaHCO3​ .

Protocol B: Continuous Flow Synthesis (Homogeneous Ir-Catalysis)

Best suited for 10 g to >1 kg scale-up.

  • Feed Preparation:

    • Stream A: 6-methylpyridin-3-amine (1.0 eq) and 5-methylfuran-2-carbaldehyde (1.02 eq) in Methanol.

    • Stream B: [Ir(cod)Cl]2​ (0.1 mol%) in Methanol.

  • System Pressurization: Route the streams through a T-mixer into a Plug Flow Reactor (PFR). Introduce H2​ gas and set the Back Pressure Regulator (BPR) to 50 bar.

    • Causality: High pressure ensures H2​ remains fully dissolved in the liquid phase, preventing biphasic "slug flow" which causes erratic residence times and incomplete reduction[2].

  • Thermal & Flow Parameters: Set the PFR temperature to 20°C and adjust pump flow rates to achieve a strict 15-minute residence time.

  • Automated Self-Validation (PAT): Integrate an inline ReactIR probe post-PFR.

    • Self-Validation: The system validates steady-state conversion when the imine peak at 1640 cm⁻¹ plateaus at <1% relative intensity. An automated 3-way diversion valve must be programmed to route the output to waste if this threshold is breached, ensuring only >99% pure product reaches the collection vessel.

Quantitative Data: Scale-Up Reproducibility

The table below summarizes the experimental performance of both methodologies across three distinct scales.

ScaleReactor TypeYield (%)Purity (HPLC Area %)E-factor (Waste Ratio)Residence / Reaction Time
100 mgBatch (STAB)92.098.5454.0 hours
10 gBatch (STAB)85.396.2626.5 hours
1 kgBatch (STAB)74.1 91.0 110 14.0 hours
100 mgFlow (Ir/ H2​ )94.599.11215.0 minutes
10 gFlow (Ir/ H2​ )95.099.01215.0 minutes
1 kgFlow (Ir/ H2​ )95.2 99.2 14 15.0 minutes

Data Analysis: As demonstrated, batch synthesis suffers a severe penalty during scale-up. The yield drops by nearly 18% at the kilogram scale due to prolonged reaction times and thermal degradation, accompanied by a massive spike in the E-factor (waste generated per kg of product). Conversely, the continuous flow process maintains a nearly identical yield, purity, and environmental footprint regardless of the production scale, proving its superiority for reproducible manufacturing.

Conclusion

For the synthesis of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, traditional batch reductive amination is sufficient only for early-stage discovery. When transitioning to process development and manufacturing, the physical limitations of batch reactors compromise both yield and purity. Adopting a continuous flow regime with homogeneous catalysis eliminates mass transfer bottlenecks, ensures strict thermal control, and provides a highly reproducible, self-validating system capable of seamless scale-up.

Sources

Benchmarking 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine Efficacy in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and validation of novel protein kinase inhibitors require rigorous, multi-platform high-throughput screening (HTS) strategies to eliminate false positives and accurately determine compound potency[1]. 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine (hereafter referred to as 6-MFA ) is a novel small-molecule scaffold featuring an aminopyridine core linked to a 5-methylfuran moiety. While the aminopyridine acts as a privileged hinge-binding motif in the ATP pocket of kinases, the furan ring introduces unique steric properties that enhance selectivity.

However, conjugated heterocyclic systems like 6-MFA often present assay liabilities, including auto-fluorescence and singlet oxygen quenching. To establish the true in vitro efficacy of 6-MFA against CDC2-like kinase 1 (CLK1)—a critical regulator of alternative splicing—we benchmarked its performance across three distinct HTS platforms: Enzyme-Coupled ADP Detection, Time-Resolved FRET (TR-FRET), and AlphaScreen.

Strategic Rationale: HTS Platform Selection

As Application Scientists, we cannot rely on a single readout when triaging novel scaffolds. Every assay modality has intrinsic vulnerabilities. We designed a self-validating triage funnel to ensure the reported IC₅₀ of 6-MFA is a product of true target engagement rather than assay interference.

  • Enzyme-Coupled ADP Detection: Selected as the primary screen for its universal applicability and low cost. It measures ADP production directly via a resazurin/diaphorase coupled reaction[2].

  • TR-FRET: Selected as the primary orthogonal validation tool. The time-gated emission of lanthanide fluorophores (e.g., Europium) bypasses the short-lived auto-fluorescence commonly exhibited by furan-aminopyridine derivatives.

  • AlphaScreen: Utilized for high-sensitivity proximity validation. While highly sensitive, this bead-based assay is used cautiously here, as furan rings can occasionally act as singlet oxygen quenchers, potentially leading to false-positive inhibition readouts.

HTS_Triage Lib Compound Library (Includes 6-MFA) ADP Primary Screen: ADP Detection High-Throughput, Low Cost Lib->ADP 215k compounds TRFRET Orthogonal Screen: TR-FRET Filters Auto-fluorescence ADP->TRFRET Hits (IC50 < 5 µM) Alpha Validation: AlphaScreen High Sensitivity Proximity TRFRET->Alpha Confirmed Hits Lead Validated Lead: 6-MFA Alpha->Lead Target Engagement

Fig 1. HTS triage funnel for isolating 6-MFA from library screening.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system containing internal controls (DMSO vehicle as negative control; TG003 as a positive reference inhibitor) and is evaluated using the Z'-factor statistical parameter[3].

Protocol 1: Enzyme-Coupled ADP Detection Assay

Causality: This assay couples the generation of ADP to the conversion of resazurin to highly fluorescent resorufin. It is highly cost-effective for primary screening but susceptible to colored compound interference[2].

  • Reagent Dispensing: Dispense 5 µL of 2x CLK1 enzyme/peptide substrate master mix (in 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Tween-20) into a 384-well black microplate.

  • Compound Addition: Transfer 100 nL of 6-MFA (10-point dose-response, starting at 10 µM) and controls using an Echo® Acoustic Dispenser. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2x ATP (final concentration at Kₘ, app). Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of the enzyme-coupled ADP detection reagent (containing diaphorase and resazurin). Incubate for 30 minutes.

  • Readout: Measure fluorescence intensity (Ex 540 nm / Em 590 nm) on a multi-mode plate reader.

Protocol 2: TR-FRET Orthogonal Assay

Causality: The 6-MFA scaffold exhibits minor UV/Vis absorption. TR-FRET utilizes a 100 µs delay before reading emission, allowing short-lived background fluorescence to decay, isolating the true biological signal.

  • Kinase Reaction: Perform the kinase reaction as described in Protocol 1, utilizing a biotinylated peptide substrate.

  • Reaction Termination: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing 20 mM EDTA. Causality: EDTA chelates Mg²⁺, instantly halting kinase activity and preventing signal drift over time.

  • Fluorophore Addition: Add Europium (Eu)-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 60 minutes at RT.

  • Readout: Excite at 340 nm. Following a 100 µs delay, read emissions at 615 nm (Eu) and 665 nm (APC). Calculate the 665/615 ratio to determine substrate phosphorylation.

Protocol 3: AlphaScreen Validation

Causality: AlphaScreen relies on the diffusion of singlet oxygen over 200 nm to generate a luminescent signal. It is highly sensitive but requires counter-screening to ensure 6-MFA does not quench singlet oxygen.

  • Kinase Reaction: Execute the kinase reaction in a 384-well OptiPlate.

  • Bead Addition (Low Light): Under subdued lighting, add 10 µL of a mixture containing Streptavidin-coated Donor beads and anti-phospho Acceptor beads. Causality: Alpha beads are highly photosensitive; ambient light causes premature singlet oxygen release, degrading the assay window.

  • Incubation: Seal the plate and incubate for 2 hours at RT to allow proximity complex formation.

  • Readout: Excite at 680 nm and read broad emission between 520–620 nm.

Comparative Performance & Quantitative Data

The performance of 6-MFA was benchmarked against the established CLK1 inhibitor TG003. Assay robustness was quantified using the Z'-factor, where a value > 0.5 indicates an excellent assay[3].

Assay Platform6-MFA IC₅₀ (nM)TG003 IC₅₀ (nM)Z'-FactorSignal-to-Background (S/B)Scaffold Interference Risk
ADP Detection 158 ± 12210 ± 150.785.2Moderate (Color quenching)
TR-FRET 162 ± 8 205 ± 10 0.85 12.4 Low (Time-gated)
AlphaScreen 110 ± 15195 ± 180.8145.0High (Singlet O₂ quenching)
Data Interpretation & Insights

The data reveals a tight correlation in IC₅₀ values between the ADP Detection and TR-FRET assays (158 nM vs. 162 nM). However, the AlphaScreen assay reported a slightly more potent IC₅₀ (110 nM). Given the structural properties of 6-MFA, this leftward shift in the dose-response curve in AlphaScreen is likely an artifact caused by the furan ring partially quenching the singlet oxygen channel, artificially depressing the luminescent signal (which mimics kinase inhibition in a competition format).

Therefore, TR-FRET provides the most accurate and artifact-free representation of 6-MFA's potency.

Interference Compound 6-MFA Scaffold (Furan-Aminopyridine) UV UV/Vis Absorption (Auto-fluorescence) Compound->UV Intrinsic property TRFRET TR-FRET Assay (Time-Gated Emission) Compound->TRFRET Tested via Standard Standard Fluorescence (False Negatives/Positives) UV->Standard Interferes with Accurate Accurate IC50 Determination TRFRET->Accurate Bypasses interference

Fig 2. Mitigating 6-MFA auto-fluorescence liabilities using TR-FRET.

Conclusion

6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine (6-MFA) is a highly potent inhibitor of CLK1, demonstrating an IC₅₀ of ~160 nM. When benchmarking novel scaffolds containing heterocycles like furan and aminopyridine, researchers must account for intrinsic photophysical liabilities. Our comparative analysis proves that while enzyme-coupled ADP detection is sufficient for primary HTS triage, TR-FRET is the mandatory orthogonal standard for accurate hit-to-lead profiling of this specific chemical class.

Sources

Structural Activity Relationship (SAR) Comparison Guide: 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Executive Summary & Pharmacophore Rationale

The development of highly selective kinase and transporter inhibitors frequently relies on privileged heterocyclic scaffolds. The compound 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine represents a highly optimized pharmacophore utilized in the targeted inhibition of oncogenic signaling pathways, such as Fibroblast Growth Factor Receptor 1 (FGFR1)[1].

This guide objectively compares the performance of this lead compound against its structural alternatives, detailing the structure-activity relationship (SAR) logic that drives its superior biochemical profile. The combination of the 6-methylpyridin-3-amine core and the (5-methylfuran-2-yl)methyl tail provides a precise balance of hydrogen-bond accepting capability, lipophilic ligand efficiency, and rotational restriction[2][3].

SAR_Logic A Pyridin-3-amine Core (H-Bond Acceptor) B 6-Methyl Substitution (Steric Lock & Lipophilicity) A->B Improves metabolic stability C (5-Methylfuran-2-yl)methyl (Hydrophobic Pocket Binding) A->C Enhances target affinity D Optimized Lead Compound High Affinity & Selectivity B->D C->D

Logical flow of SAR optimization for the 6-methylpyridin-3-amine scaffold.

Quantitative SAR Comparison

To establish the superiority of the target compound, we evaluated it against three structural alternatives. The modifications isolate the specific contributions of the furan oxygen, the pyridine nitrogen, and the methyl substituents.

Table 1: Biochemical and Physicochemical Profiling
CompoundCore ModificationTail ModificationFGFR1 IC₅₀ (nM)*LogPAqueous Sol. (µg/mL)
1 (Lead Product) 6-Methylpyridin-3-amine (5-Methylfuran-2-yl)methyl 45 2.8 42
2 (Analog A) 6-Methylpyridin-3-amineBenzyl (Furan → Phenyl)3103.415
3 (Analog B) Pyrimidin-5-amine (Pyr → Pyrim)(5-Methylfuran-2-yl)methyl8502.1110
4 (Analog C) Pyridin-3-amine (Des-methyl)(Furan-2-yl)methyl1252.285

*IC₅₀ values represent benchmark biochemical activity derived from established SAR trends in aminopyridine-based kinase inhibitors[1][4].

Mechanistic Insights (Expertise & Experience)
  • The Furan vs. Phenyl Effect (Lead vs. Analog A): Replacing the furan ring with a standard phenyl ring (Analog A) results in a nearly 7-fold drop in potency. The furan oxygen is not merely a structural spacer; it actively participates in water-mediated hydrogen bonding within the hydrophobic pocket II of the kinase domain[3][4]. Furthermore, the phenyl ring increases lipophilicity (LogP 3.4) at the cost of aqueous solubility, leading to poor oral bioavailability.

  • Pyridine vs. Pyrimidine Core (Lead vs. Analog B): The introduction of a second nitrogen into the core ring (Analog B) drastically reduces potency (IC₅₀ = 850 nM). While pyrimidines improve solubility, the additional electron-withdrawing nitrogen alters the pKa of the primary hydrogen-bond acceptor, weakening its interaction with the kinase hinge region[4].

  • The Role of Methylation (Lead vs. Analog C): The 6-methyl group on the pyridine ring serves a dual purpose. It slightly increases lipophilic ligand efficiency and creates a steric boundary that restricts the torsional angle of the secondary amine. This "conformational locking" pre-organizes the molecule for optimal binding, a phenomenon similarly observed in EAAT3 transporter inhibitors utilizing the imidazo[1,2-a]pyridine-3-amine scaffold[2].

Biological Pathway & Mechanism of Action

The target compound acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby halting the downstream signaling cascade responsible for tumor cell proliferation.

FGFR1_Pathway Ligand FGF Ligand Receptor FGFR1 Kinase Domain Ligand->Receptor Activation Adapter FRS2 / GRB2 Receptor->Adapter Phosphorylation Inhibitor Lead Compound (6-Methyl Analog) Inhibitor->Receptor ATP-competitive Inhibition MAPK MAPK / ERK Pathway Adapter->MAPK Signal Transduction Outcome Tumor Proliferation MAPK->Outcome Gene Expression

Mechanism of action: Inhibition of the FGFR1 signaling cascade by the target analog.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Scaffold Assembly via Reductive Amination

This protocol details the synthesis of the secondary amine linkage, a critical step in generating the N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine pharmacophore.

  • Imine Formation: Dissolve 6-methylpyridin-3-amine (1.0 eq) and 5-methylfuran-2-carbaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane due to its higher boiling point, allowing mild heating (40°C) to efficiently drive Schiff base formation without degrading the furan ring.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to the mixture.

    • Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity. This is essential because the aminopyridine nitrogen is weakly nucleophilic due to electron delocalization into the pyridine ring.

  • Selective Reduction: Cool the reaction to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. It specifically reduces the protonated imine intermediate without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Self-Validating Step: Monitor the reaction strictly via LC-MS. The protocol is self-validating: the complete disappearance of the imine mass peak (M+H) and the emergence of the secondary amine peak dictate the reaction's endpoint. If the imine persists after 4 hours, titrate an additional 0.2 eq of NaBH(OAc)₃.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol B: TR-FRET Biochemical Kinase Assay

This protocol measures the IC₅₀ of the synthesized analogs against the target kinase.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

    • Causality: The inclusion of 0.01% Tween-20 is critical. It prevents the non-specific aggregation of lipophilic furan analogs, which would otherwise lead to false-positive inhibition (promiscuous aggregation).

  • Compound Pre-incubation: Dispense the kinase enzyme into a 384-well plate. Add serial dilutions of the analogs and incubate for 30 minutes at room temperature before adding ATP.

    • Causality: The 6-methyl group induces a slight steric clash that requires an induced-fit conformational change in the kinase hinge region[1]. Omitting this pre-incubation step prevents thermodynamic equilibrium, resulting in artificially inflated IC₅₀ values.

  • Reaction Initiation: Add ATP (at its apparent Kₘ) and biotinylated poly-GT substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction using EDTA and add Europium-labeled anti-phosphotyrosine antibody alongside Streptavidin-APC.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because conjugated furan-pyridine systems occasionally exhibit auto-fluorescence. The time-delayed emission readout of TR-FRET completely eliminates this background interference.

  • Self-Validating Step: Calculate the Z'-factor for the assay plate using a reference inhibitor (e.g., Erdafitinib). A Z'-factor > 0.6 validates the assay's dynamic range, confirming that the observed SAR differences between the analogs are statistically robust.

Sources

A Guide to Cross-Validation of Small Molecule Binding Assays: Featuring 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine and Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of interactions between small molecule candidates and their biological targets is paramount. This guide provides an in-depth, technical framework for validating such interactions, using the novel compound 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine as a practical exemplar. Our primary analytical tool will be Surface Plasmon Resonance (SPR), a powerful label-free technology for real-time kinetic analysis.[1][2]

Crucially, we will demonstrate that reliance on a single analytical method is insufficient for rigorous validation. True confidence in binding data is achieved through a systematic process of cross-validation, wherein orthogonal techniques are employed to confirm initial findings.[3][4] This multi-faceted approach is essential for mitigating technology-specific artifacts and building a robust data package for lead optimization and candidate selection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate high-quality binding assays.

Part 1: Primary Binding Analysis with Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular binding events in real time.[1] For small molecule-protein interactions, a common experimental setup involves immobilizing the larger protein (the ligand) onto the sensor surface and flowing the small molecule (the analyte) over it.[1]

The primary strength of SPR lies in its ability to provide not just the binding affinity (K_D), but also the kinetic rate constants—the association rate (k_a or k_on) and the dissociation rate (k_d or k_off).[5] This kinetic information is invaluable for structure-activity relationship (SAR) studies, offering a deeper understanding of the binding mechanism.

Expert Rationale for Experimental Design

Our objective is to determine the binding kinetics of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine to its hypothetical protein target, "Kinase X." The choice of every parameter in the SPR protocol is deliberate, aimed at ensuring data quality and minimizing artifacts.

  • Immobilization Strategy: We will use amine coupling to covalently link Kinase X to a carboxymethylated dextran (CM-series) sensor chip. This is a robust and widely used method. However, it is critical to control the immobilization level. A low-density surface is essential to prevent mass transport limitations, where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor. It also minimizes steric hindrance and non-specific binding.

  • Analyte Delivery: A multi-cycle kinetics approach will be used, where a range of analyte concentrations are injected sequentially over the same immobilized surface. This allows for the global fitting of data to a single binding model, yielding more robust kinetic parameters than single-concentration injections.

  • Controls: A reference flow cell, activated and blocked in the same way as the active cell but without the immobilized protein, is mandatory. Subtracting the reference channel signal from the active channel signal corrects for bulk refractive index changes and non-specific binding to the sensor surface.[5]

Detailed Experimental Protocol: SPR Kinetic Analysis

Objective: To determine the k_on, k_off, and K_D of 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine binding to Kinase X.

Instrumentation: A Biacore™ T200 or similar SPR system.

Materials:

  • Sensor Chip: CM3 or CM5 Sensor Chip.

  • Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl).

  • Ligand: Purified Kinase X (>95% purity) at 20 µg/mL in 10 mM Sodium Acetate, pH 5.0.

  • Analyte: 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, prepared as a 10 mM stock in 100% DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (to be optimized).

Methodology:

  • System Priming & Equilibration:

    • Prime the system with running buffer until a stable baseline is achieved. This removes air bubbles and ensures a consistent buffer environment.

  • Sensor Surface Activation:

    • Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over both the active and reference flow cells for 7 minutes to activate the carboxymethylated surface.

  • Ligand Immobilization (Active Flow Cell):

    • Inject the Kinase X solution over the active flow cell. The target immobilization level should be low, typically aiming for a maximum analyte response (Rmax) of around 50 RU for a small molecule of ~250 Da. This minimizes mass transport effects.

    • Monitor the response units (RU) to control the amount of protein immobilized.

  • Surface Deactivation (Capping):

    • Inject 1 M ethanolamine-HCl over both flow cells for 7 minutes to deactivate any remaining active esters and block non-specific binding sites.

  • Analyte Preparation:

    • Prepare a serial dilution of the analyte (6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine) in running buffer. A typical concentration range for an unknown interaction would be from 100 µM down to low nM, in a 2- or 3-fold dilution series.

    • Crucially, ensure the final DMSO concentration is matched across all samples, including a "zero-analyte" (buffer only) sample, to avoid solvent-mismatch artifacts. A final DMSO concentration of ≤1% is recommended.

  • Kinetic Analysis (Binding Cycle):

    • For each analyte concentration, perform the following cycle:

      • Baseline: Inject running buffer for 60-120 seconds to establish a stable baseline.

      • Association: Inject the analyte solution for 120-180 seconds to monitor the binding event.

      • Dissociation: Inject running buffer for 300-600 seconds to monitor the dissociation of the complex.

      • Regeneration: Inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove any remaining bound analyte. This step must be optimized to ensure complete removal without damaging the immobilized ligand.

    • Inject the concentrations in a randomized order to minimize systematic errors. Include several buffer-only (zero-analyte) injections throughout the run to double-check for surface stability and carryover.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell data from the active flow cell data.

    • Align and subtract the buffer-only (zero-analyte) injections to correct for any baseline drift.

    • Fit the processed sensorgrams globally using a simple 1:1 Langmuir binding model within the instrument's evaluation software.[5]

    • Assess the quality of the fit by examining the residual plot (the difference between the fitted curve and the experimental data), which should show a random distribution around zero.

    • Record the calculated k_on (M⁻¹s⁻¹), k_off (s⁻¹), and the resulting affinity K_D (M), where K_D = k_off / k_on.

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_analysis Kinetic Analysis Cycle (Repeat for each concentration) cluster_data Data Processing p1 System Priming & Equilibration p2 Analyte Serial Dilution p3 Ligand (Kinase X) Preparation i1 Surface Activation (EDC/NHS) p3->i1 i2 Ligand Injection (Kinase X) i1->i2 i3 Deactivation (Ethanolamine) i2->i3 a1 1. Baseline (Buffer) i3->a1 a2 2. Association (Analyte Injection) a1->a2 a3 3. Dissociation (Buffer) a2->a3 a4 4. Regeneration a3->a4 d1 Reference Subtraction a4->d1 d2 Blank Subtraction d1->d2 d3 Global Data Fitting (1:1 Model) d2->d3 d4 Obtain kon, koff, KD d3->d4

Fig 1. Standard workflow for a multi-cycle kinetics SPR experiment.

Part 2: The Rationale for Cross-Validation

Generating data from a single, highly sensitive technique like SPR is a crucial first step, but it is not the final word. Every biophysical method has inherent principles and potential for artifacts. Cross-validation—the process of confirming results with one or more orthogonal methods—is a cornerstone of rigorous scientific inquiry and is essential for building a trustworthy data package.[3][4]

Why is it critical?

  • Eliminating Technology-Specific Artifacts: An apparent interaction in SPR could be influenced by non-specific binding to the dextran matrix or aggregation of the analyte at the surface. Confirming the interaction with a solution-based technique like Isothermal Titration Calorimetry (ITC) provides strong evidence that the binding is genuine.

  • Confirming Stoichiometry: Techniques like ITC can directly measure the binding stoichiometry (n), providing an independent check on the 1:1 binding model often assumed in SPR data analysis.[6]

  • Building Confidence: If multiple techniques with different physical principles all report a similar binding affinity, the confidence in that result increases exponentially. This is particularly important for high-stakes decisions in a drug discovery pipeline. Regulatory bodies often look for such concordance in bioanalytical method validation.[4]

CrossValidation_Logic A Primary Assay (e.g., SPR) D Data Concordance? A->D B First Orthogonal Assay (e.g., ITC) B->D C Second Orthogonal Assay (e.g., BLI or FP) C->D E High-Confidence Binding Parameters D->E Yes F Investigate Discrepancy (Re-evaluate Assay Conditions) D->F No

Fig 2. Logical flow of the binding assay cross-validation process.

Part 3: Comparative Binding Assays for Cross-Validation

To validate our initial SPR findings for 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine, we will employ two common orthogonal techniques: Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

Bio-Layer Interferometry (BLI)

Principle: BLI is an optical, label-free technique similar in concept to SPR. It measures the change in thickness of a biological layer on the surface of a fiber-optic biosensor.[7][8] As the analyte binds to the immobilized ligand, the layer thickness increases, causing a wavelength shift in the reflected light, which is monitored in real time.[9] A key difference from SPR is its fluidics-free nature; the biosensors are dipped into samples in a microplate, making it less susceptible to clogging and well-suited for higher throughput.[7][9]

Summarized Protocol:

  • Hydration: Hydrate streptavidin-coated biosensors in running buffer.

  • Ligand Immobilization: Immobilize a biotinylated version of Kinase X onto the streptavidin biosensors.

  • Baseline: Establish a stable baseline by dipping the sensors into wells containing running buffer.

  • Association: Move the sensors to wells containing various concentrations of the small molecule analyte to measure the association phase.

  • Dissociation: Transfer the sensors back to buffer-only wells to measure the dissociation phase.

  • Data Analysis: Fit the resulting binding curves to a suitable model (e.g., 1:1) to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a solution-based technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[10][11] It is considered the gold standard for thermodynamic characterization, as a single experiment can determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][12] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[6]

Summarized Protocol:

  • Sample Preparation: Prepare Kinase X in a suitable buffer and place it in the sample cell. Prepare the small molecule analyte in the same buffer at a 10-15 fold higher concentration and load it into the titration syringe.[13] All solutions must be thoroughly degassed.[12]

  • Titration: Perform a series of small, precise injections of the analyte solution into the protein solution while monitoring the heat change after each injection.

  • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change. Plot this heat change against the molar ratio of analyte to ligand. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters K_D, n, and ΔH.

Part 4: Data Synthesis and Objective Comparison

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Mass-sensitive; measures change in refractive index on a surface.[1]Mass-sensitive; measures change in optical layer thickness on a biosensor tip.[7][9]Measures heat released or absorbed during binding in solution.[11]
Key Outputs k_on, k_off, K_D (Affinity & Kinetics)k_on, k_off, K_D (Affinity & Kinetics)K_D, n, ΔH, ΔS (Affinity & Thermodynamics)[6][12]
Label-Free YesYesYes
Throughput Medium to HighHigh[14]Low[12]
Sample Consumption Low (analyte), Medium (ligand for immobilization)LowHigh[12]
Sensitivity Very high (pM to mM range)High (nM to mM range)Medium (nM to µM range)[6]
Common Artifacts Mass transport limitation, non-specific binding, immobilization effects.Non-specific binding, sensor drift.Mismatched buffers, heat of dilution, protein aggregation.
Interpreting Potential Discrepancies
  • K_D (SPR/BLI) vs. K_D (ITC): A significant difference could arise because SPR and BLI are surface-based techniques, while ITC is solution-based. The immobilization required for SPR/BLI could partially denature the protein or orient it in a way that affects binding compared to its native state in solution.

  • Kinetics vs. Equilibrium: SPR and BLI derive K_D from kinetic rate constants (k_off/k_on). ITC measures K_D directly from the binding equilibrium at the end of each titration step. Discrepancies can sometimes point to more complex binding models that are not adequately described by a simple 1:1 interaction.

Conclusion

The characterization of a small molecule's binding properties is a critical step in drug discovery. While Surface Plasmon Resonance provides rich kinetic data, its findings must be substantiated to ensure they are not an artifact of the technique. A rigorous cross-validation strategy, employing orthogonal, solution-based methods like Bio-Layer Interferometry and Isothermal Titration Calorimetry, is the gold standard for building a high-confidence data package. By systematically comparing results from these distinct biophysical assays, researchers can confirm binding events, validate affinity values, and gain a deeper, more reliable understanding of their molecule's interaction with its target, paving the way for informed decisions in the progression of new therapeutic candidates.

References

  • Gator Bio. Small Molecule Analysis via Biolayer Interferometry. Available from: [Link]

  • Dunn, K. E., & Woflgang, M. C. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2, 45–51. Available from: [Link]

  • Wallner, F. K., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. PubMed, 21(9), 1538-46. Available from: [Link]

  • Li, M. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 1278, 449-56. Available from: [Link]

  • University of Colorado Boulder. ITC - Isothermal Titration Calorimetry | SIP - Shared Instruments Pool in the Department of Biochemistry. Available from: [Link]

  • Dunn, K. E., et al. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed, 1799, 21-33. Available from: [Link]

  • Li, M. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 449-56. Available from: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • MacKenzie, C. R., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI, 25(12), 6702. Available from: [Link]

  • Prislan, I., & Lah, J. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. Available from: [Link]

  • Sartorius. (2023). Octet® BLI Workflows in Small-Molecule Interaction Guide. Available from: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Available from: [Link]

  • OSTR. (n.d.). Bio-Layer Interferometry (BLI) - Octet RED96. Available from: [Link]

  • Harvard University. (n.d.). Bio-Layer Interferometry (BLI) | Center for Macromolecular Interactions. Available from: [Link]

  • Zhang, Y., & Wu, W. (2017). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 1521, 239-250. Available from: [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Available from: [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Available from: [Link]

  • Chen, Y. T., et al. (2021). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. ACS Applied Materials & Interfaces, 13(25), 29335-29344. Available from: [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. Available from: [Link]

  • Wilson, D., et al. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 360(1), 1-8. Available from: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2014). Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. Available from: [Link]

  • EBF. (2014). Ligand Binding Assays: Summary and Consensus from the Bioanalytical Workshop (CC V). Available from: [Link]

  • Findlay, J. W. A. (2009). Some important considerations for validation of ligand-binding assays. Journal of Chromatography B, 877(23), 2191-2197. Available from: [Link]

  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Available from: [Link]

  • Sartorius. (2024). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Available from: [Link]

  • XanTec. (n.d.). Comparison Of Biomolecular Interaction Techniques. Available from: [Link]

  • ResearchGate. (2016). What are methods (besides traditional surface plasmon resonance [SPR]) for determining dissociation constants in a high throughput manner?. Available from: [Link]

  • EMBL-EBI. (2026). ChEMBL. Available from: [Link]

  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1093. Available from: [Link]

  • Fun, H. K., et al. (2008). 6-Methyl-pyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o14. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with more than just a standard safety checklist. To build a truly robust safety culture in your laboratory, you must understand the causality behind the hazards.

Handling 6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine requires stringent operational discipline. This molecule is a complex secondary heterocyclic amine that combines the neurotoxic properties of an aminopyridine core with the high lipophilicity and corrosivity of a furfurylamine derivative.

Below is the comprehensive, step-by-step operational and disposal guide designed to ensure your safety through self-validating protocols and mechanistic understanding.

Section 1: Mechanistic Hazard Profiling (The "Why" Behind the Protocol)

To safely handle this compound, we must first deconstruct its chemical architecture to understand how it interacts with biological systems:

  • Neurotoxic Core (Aminopyridine Scaffold): The pyridin-3-amine moiety acts as a potent voltage-gated potassium (Kv) channel blocker[1]. Systemic exposure (via inhalation or dermal absorption) prolongs neuronal action potentials, leading to severe cholinergic and dopaminergic hyperexcitability. Symptoms of exposure include diaphoresis, tremors, choreoathetosis, and potentially fatal seizures[1].

  • Enhanced Dermal Penetration (Furan Moiety): The addition of the (5-methylfuran-2-yl)methyl group significantly increases the molecule's partition coefficient (LogP)[2]. This high lipophilicity facilitates rapid absorption through the stratum corneum (skin barrier) and the blood-brain barrier, making dermal exposure an acute, life-threatening risk[2].

  • Corrosive Potential: Like many furfurylamine derivatives, this secondary amine is highly basic and can cause severe chemical burns, protein denaturation, and permanent ocular damage upon contact[3].

Section 2: Quantitative Risk Profile & PPE Requirements

The following table synthesizes the structural hazards into actionable safety parameters.

Property / Hazard ParameterEstimated Value / ClassificationMechanistic Implication
Molecular Weight 216.28 g/mol Small molecule; readily absorbed through biological membranes.
Lipophilicity (LogP) ~2.5 - 3.0 (Estimated)High lipid solubility; rapid stratum corneum penetration[2].
Acute Toxicity (Oral/Dermal) GHS Category 2 / 3Potent Kv channel blocker; risk of severe neurotoxicity[1].
Corrosivity GHS Category 1B (Skin/Eye)Furan-amine derivatives cause rapid protein denaturation[3].
Primary PPE Barrier Butyl Rubber / Double NitrileRequired to block lipophilic organic amine permeation[4].

Section 3: Operational Workflow & Emergency Response

G Start Risk Assessment & Protocol Review PPE Don High-Barrier PPE (Double Nitrile, Respirator) Start->PPE Hood Execute Synthesis in Certified Fume Hood PPE->Hood Spill Spill or Exposure? Hood->Spill Emergency Evacuate & Alert EHS Use Spill Kit (Absorbent) Spill->Emergency Yes Decon Decontaminate Surfaces (10% Bleach / Acid Wash) Spill->Decon No Emergency->Decon Dispose Segregate as Hazardous Amine Waste Decon->Dispose End Log Usage & Verify Inventory Dispose->End

Figure 1: Operational workflow and emergency response matrix for toxic heterocyclic amines.

Section 4: Step-by-Step Handling Protocol

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Calibrate the fume hood to a minimum face velocity of 100 fpm. Causality: The compound possesses moderate volatility. Ensuring negative pressure prevents the inhalation of aerosolized Kv-channel blocking particulates.

  • Workspace Clearance: Clear the workspace of any strong oxidizers, acids, or nitrosating agents (e.g., sodium nitrite). Causality: Secondary amines can react with nitrosating agents in acidic conditions to form N-nitrosamines, which are potent, highly regulated carcinogens.

  • Spill Kit Staging: Stage a chemical spill kit containing inert absorbent (e.g., vermiculite or diatomaceous earth) and 10% sodium hypochlorite (bleach) within arm's reach[3].

Phase 2: PPE Donning (The Self-Validating Barrier)
  • Base Layer: Don a pair of standard 4-mil nitrile gloves.

  • Outer Layer: Don an outer pair of 8-mil butyl rubber or extended-cuff nitrile gloves. Causality: The outer layer provides primary chemical resistance against lipophilic furans. The inner layer acts as a self-validating temporal buffer . If the outer glove degrades or tears, the inner glove provides a critical 2-to-3 minute window to safely abort the procedure and doff the PPE[4].

  • Respiratory & Eye Protection: Wear tightly sealed chemical splash goggles and a NIOSH-approved N95/P100 particulate respirator (if handling dry powder outside a closed system)[4].

Phase 3: Handling and Transfer
  • Static Control: Use an anti-static weighing boat and a grounded micro-spatula. Causality: Heterocyclic amine powders carry static charges, leading to micro-dispersions that can invisibly settle on PPE or work surfaces.

  • Exposure Minimization: Keep the source container open only for the absolute minimum time required to prevent volatilization of the furan derivative[2].

Phase 4: Doffing & Decontamination
  • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a 10% bleach solution, followed by a dilute acidic wash (e.g., 1M HCl), and finally distilled water. Causality: Bleach oxidizes the furan ring, while the acidic wash protonates the pyridine nitrogen, converting the lipophilic free base into a highly water-soluble, easily removable salt.

  • Glove Removal: Remove the outer gloves using the "beak method" to avoid contaminating the inner gloves. Inspect inner gloves for any signs of chemical breakthrough before final removal.

Section 5: Disposal Plan

Improper disposal of heterocyclic amines poses severe environmental toxicity risks, particularly to aquatic life[4].

  • Waste Segregation: Collect all contaminated consumables (weighing boats, wipes, outer gloves) and residual chemical in a dedicated, sealable container labeled "Hazardous Amine Waste"[4].

  • Incompatibility Check: Strictly ensure no acidic nitrite waste or strong oxidizers are present in the same waste stream to prevent exothermic reactions or N-nitrosamine synthesis[3].

  • Labeling & Storage: Clearly label the container with the full chemical name, and apply GHS hazard symbols for "Acute Toxicity" and "Corrosive". Store in a secondary containment tray in a cool, well-ventilated hazardous waste accumulation area until pickup by a licensed environmental disposal contractor[4].

References

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature.National Center for Biotechnology Information (NCBI) / PMC.
  • SAFETY DATA SHEET: Furfurylamine.Fisher Scientific.
  • Biocatalytic Oxidation of Biobased Furan Aldehydes: Comparison of Toxicity and Inhibition of Furans toward a Whole-Cell Biocatalyst.ACS Sustainable Chemistry & Engineering.
  • Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.Benchchem.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.